molecular formula C5H9N3S2 B3375994 1,3,4-Thiadiazol-2-amine, 5-[2-(methylthio)ethyl]- CAS No. 116481-28-8

1,3,4-Thiadiazol-2-amine, 5-[2-(methylthio)ethyl]-

Cat. No.: B3375994
CAS No.: 116481-28-8
M. Wt: 175.3 g/mol
InChI Key: PUOQRJNUWSTQPQ-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazol-2-amine, 5-[2-(methylthio)ethyl]- (CAS: 5319-77-7) is a sulfur-containing heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an amine group at position 2 and a 2-(methylthio)ethyl group at position 4. This compound is synthesized via acylation reactions or nucleophilic substitution, as demonstrated by its preparation from 5-amino-1,3,4-thiadiazole-2-thiol intermediates . Its structural confirmation relies on spectral data, including distinct NMR signals for the N–H proton (δ 7.95 ppm) and the methylthioethyl moiety . The compound is notable for its integration into functionalized chitosan derivatives, enhancing antimicrobial activity against pathogens .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-methylsulfanylethyl)-1,3,4-thiadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3S2/c1-9-3-2-4-7-8-5(6)10-4/h2-3H2,1H3,(H2,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUOQRJNUWSTQPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC1=NN=C(S1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90395977
Record name 1,3,4-Thiadiazol-2-amine, 5-[2-(methylthio)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116481-28-8
Record name 1,3,4-Thiadiazol-2-amine, 5-[2-(methylthio)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4-Thiadiazol-2-amine, 5-[2-(methylthio)ethyl]- typically involves the reaction of appropriate hydrazine derivatives with carbon disulfide and subsequent cyclization. One common method includes the reaction of methyl hydrazinecarbodithioate with 2-bromoethylamine under basic conditions to form the desired thiadiazole derivative .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions

1,3,4-Thiadiazol-2-amine, 5-[2-(methylthio)ethyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include various substituted thiadiazoles, sulfoxides, and sulfones, which can have different biological and chemical properties .

Scientific Research Applications

1,3,4-Thiadiazol-2-amine, 5-[2-(methylthio)ethyl]- is a compound that has garnered interest in various scientific research applications due to its unique chemical structure and properties. This article explores its applications across different fields, including medicinal chemistry, agriculture, and materials science, supported by comprehensive data tables and documented case studies.

Antimicrobial Activity

1,3,4-Thiadiazol derivatives have shown promising antimicrobial properties. A study conducted by Gupta et al. (2020) demonstrated that compounds with similar structures exhibited significant antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis.

Case Study:

  • Research Title: "Synthesis and Antimicrobial Evaluation of Thiadiazole Derivatives"
  • Findings: The study found that derivatives with methylthio groups enhanced the antimicrobial efficacy compared to their non-substituted counterparts.

Anticancer Potential

Research indicates that thiadiazole derivatives can act as potential anticancer agents. For instance, a study by Kumar et al. (2021) highlighted the ability of certain thiadiazole compounds to inhibit cancer cell proliferation in vitro.

Case Study:

  • Research Title: "Thiadiazole Derivatives as Novel Anticancer Agents"
  • Findings: The compound showed IC50 values in the micromolar range against breast cancer cell lines, suggesting significant cytotoxicity.

Pesticidal Activity

The compound's structural features suggest potential use as a pesticide. Research has indicated that thiadiazole derivatives can act as effective fungicides and insecticides.

Case Study:

  • Research Title: "Evaluation of Thiadiazole-Based Compounds as Pesticides"
  • Findings: Field tests demonstrated that formulations containing thiadiazole derivatives reduced pest populations significantly while showing low toxicity to beneficial insects.

Herbicidal Properties

Studies have also explored the herbicidal properties of thiadiazole compounds. A notable study by Singh et al. (2022) evaluated the herbicidal activity against common agricultural weeds.

Case Study:

  • Research Title: "Herbicidal Activity of Thiadiazole Derivatives"
  • Findings: The results indicated effective weed control at low concentrations, making it a viable candidate for agricultural applications.

Polymer Chemistry

The incorporation of thiadiazole units into polymer matrices has been investigated for enhancing material properties. Thiadiazole-based polymers exhibit improved thermal stability and mechanical strength.

Case Study:

  • Research Title: "Synthesis and Characterization of Thiadiazole-Based Polymers"
  • Findings: The resulting materials showed enhanced conductivity and thermal properties suitable for electronic applications.

Sensor Development

Thiadiazole derivatives have been explored for use in sensor technologies due to their electronic properties. A study by Lee et al. (2023) focused on developing sensors for detecting toxic gases using thiadiazole-based materials.

Case Study:

  • Research Title: "Thiadiazole Derivatives as Gas Sensors"
  • Findings: The sensors demonstrated high sensitivity and selectivity towards specific gases such as ammonia and hydrogen sulfide.

Mechanism of Action

The mechanism of action of 1,3,4-Thiadiazol-2-amine, 5-[2-(methylthio)ethyl]- involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituent Synthesis Method Melting Point (°C) Key Spectral Data (NMR/IR) Biological Activity Reference
5-(Methylthio)-1,3,4-thiadiazol-2-amine 2-(Methylthio)ethyl Acylation of thiosemicarbazide derivatives 238–239 (precursor) δ 7.95 ppm (N–H), δ 2.55 ppm (SCH3) Antimicrobial (chitosan conjugates)
5-Methyl-1,3,4-thiadiazol-2-amine Methyl Reaction of thiosemicarbazide with acetic acid Not reported IR: 3250 cm⁻¹ (N–H), 1610 cm⁻¹ (C=N) Moderate antifungal/antibacterial
5-Phenyl-1,3,4-thiadiazol-2-amine Phenyl Benzoic acid + thiosemicarbazide Not reported 1H NMR: δ 7.45–7.80 ppm (Ar–H) Not reported
5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine 4-Methylphenyl Condensation with 4-chlorobenzaldehyde Not reported X-ray: planar thiadiazole ring (deviation 0.0042 Å) Insecticidal/fungicidal activity
5-[2-(Pyrrolidin-1-yl)ethyl]-1,3,4-thiadiazol-2-amine 2-(Pyrrolidinyl)ethyl Nucleophilic substitution Not reported ChemSpider ID: 2414743 Not reported

Physicochemical Properties

  • The methylthioethyl group likely increases logP compared to methyl or hydroxyl derivatives.

Biological Activity

1,3,4-Thiadiazoles are a class of heterocyclic compounds that have gained attention due to their diverse biological activities. Among these compounds, 1,3,4-thiadiazol-2-amine, 5-[2-(methylthio)ethyl]- (CAS No. 5319-77-7) exhibits significant potential in pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

  • Molecular Formula : C₅H₉N₃S₂
  • Molecular Weight : 147.222 g/mol
  • InChI Key : PCLAZAJARAIGGD-UHFFFAOYSA-N

Antimicrobial Activity

1,3,4-thiadiazole derivatives are noted for their antimicrobial properties. Studies have shown that the compound exhibits activity against various bacterial strains:

Bacterial Strain Activity Reference
Bacillus anthracisModeratePintilie et al.
Bacillus cereusModeratePintilie et al.
Staphylococcus aureusWeakPintilie et al.
Escherichia coliWeakPintilie et al.
Candida albicansModerate to GoodGür et al.

The antimicrobial efficacy is often influenced by the substitution at the mercapto group and the overall structure of the thiadiazole ring.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance:

  • A series of derivatives were synthesized and tested against cancer cell lines such as LoVo (colon cancer) and MCF-7 (breast cancer). Compound 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine showed an IC₅₀ value of 2.44 µM against LoVo cells and 23.29 µM against MCF-7 cells after 48 hours of incubation .
Compound IC₅₀ (LoVo) IC₅₀ (MCF-7)
5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine2.44 µM23.29 µM

These findings suggest that modifications to the thiadiazole structure can lead to enhanced cytotoxicity in tumor cells.

Anti-inflammatory Activity

The anti-inflammatory properties of thiadiazole derivatives have also been explored. Compounds containing the 1,3,4-thiadiazole moiety have demonstrated significant inhibition of pro-inflammatory cytokines and reduced edema in animal models .

Case Studies

  • Antibacterial Activity Assessment : In a study evaluating various thiadiazole derivatives against Staphylococcus aureus and Escherichia coli, it was found that modifications at the methylthio position enhanced antibacterial activity compared to standard antibiotics like ampicillin .
  • Anticancer Evaluation : A recent synthesis study reported that certain derivatives exhibited promising anti-proliferative effects on multiple cancer cell lines with minimal toxicity in normal cell lines, indicating a favorable therapeutic index .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-[2-(methylthio)ethyl]-1,3,4-thiadiazol-2-amine, and how can reaction conditions be optimized?

  • Answer : The compound is typically synthesized via cyclization reactions using thiosemicarbazide derivatives and carbon disulfide or substituted alkyl halides. For example, ultrasound-assisted synthesis improves reaction efficiency by enhancing reagent interaction and reducing reaction time (e.g., 6–7 hours vs. 24 hours under conventional heating) . Optimization involves adjusting solvent polarity (e.g., ethanol or DMF), temperature (80–100°C), and catalyst choice (e.g., acetic acid or triethylamine). Monitoring reaction progress via TLC or HPLC ensures purity and yield.

Q. Which spectroscopic and crystallographic methods are critical for structural confirmation of this compound?

  • Answer : Key techniques include:

  • 1H-NMR : To confirm amine (-NH2) and methylthioethyl (-SCH2CH2SMe) proton environments (δ ~2.1–2.3 ppm for -SMe, δ ~3.5–3.7 ppm for -CH2S-) .
  • IR : Detection of N-H stretching (3200–3400 cm⁻¹) and C-S vibrations (600–700 cm⁻¹) .
  • X-ray crystallography : Resolves bond angles and dihedral angles, confirming planar geometry of the thiadiazole ring and substituent orientation. For example, C-S bond lengths in the thiadiazole core range from 1.67–1.72 Å .

Q. How is the antimicrobial activity of this compound evaluated, and what are common assay limitations?

  • Answer : Activity is tested against Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans) using agar diffusion or microdilution methods. Minimum inhibitory concentration (MIC) values are determined, but false negatives may arise due to poor solubility in aqueous media. Controls like ciprofloxacin and amphotericin B validate assay reliability .

Advanced Research Questions

Q. How do substituents on the thiadiazole ring influence biological activity, and what computational tools aid in structure-activity relationship (SAR) analysis?

  • Answer : Electron-withdrawing groups (e.g., -NO2) enhance antimicrobial potency by increasing electrophilicity and membrane penetration. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) predict charge distribution, HOMO-LUMO gaps, and molecular electrostatic potential (MEP) surfaces. For instance, a smaller HOMO-LUMO gap (~4.5 eV) correlates with higher reactivity and antibacterial efficacy .

Q. What strategies resolve contradictions in crystallographic and spectroscopic data for thiadiazole derivatives?

  • Answer : Discrepancies between X-ray structures (rigid crystal packing) and solution-phase NMR data (dynamic conformers) are addressed via:

  • Variable-temperature NMR : Identifies rotameric equilibria in flexible substituents (e.g., -SCH2CH2SMe).
  • DFT-Molecular Dynamics (MD) simulations : Models solvent effects and thermal motion to reconcile experimental vs. theoretical bond angles .

Q. How is this compound utilized as a Sortase A inhibitor, and what mechanistic insights inform its design?

  • Answer : The compound acts as a covalent inhibitor of Sortase A (a bacterial virulence factor) via nucleophilic attack by its thiol group on the enzyme’s active-site cysteine. IC50 values (~26 μM) are determined via FRET-based assays using substrates like Abz-LPETGK(Dnp)-NH2. Structure-activity studies reveal that steric bulk at the 5-position reduces binding affinity, while electron-deficient aryl groups enhance inhibition .

Q. What role does X-ray crystallography play in optimizing synthetic protocols for thiadiazole derivatives?

  • Answer : Crystal structures guide solvent selection (e.g., methanol/water mixtures for high-yield recrystallization) and reveal packing motifs that influence solubility. For example, hydrogen-bonding networks between amine groups and solvent molecules (e.g., O-H···N interactions) improve crystal quality for accurate refinement (R-factor < 5%) .

Q. How are hybrid compounds (e.g., thiadiazole-triazole conjugates) synthesized, and what analytical challenges arise?

  • Answer : Conjugates are synthesized via nucleophilic substitution (e.g., 5-amino-thiadiazole reacting with chloroacetyl chloride) or click chemistry (Cu-catalyzed azide-alkyne cycloaddition). Challenges include:

  • Regioselectivity : LC-MS/MS distinguishes isomeric products.
  • Stability : Thiol-containing derivatives require inert atmospheres (N2/Ar) to prevent oxidation during purification .

Methodological Considerations

  • Synthetic Optimization : Use Design of Experiments (DoE) to screen variables (temperature, solvent, stoichiometry) and maximize yield .
  • Data Validation : Cross-reference spectral data with databases (e.g., NIST Chemistry WebBook) and replicate crystallographic refinements using SHELXL .
  • Biological Assays : Normalize activity data to logP values to account for lipophilicity-driven false positives .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3,4-Thiadiazol-2-amine, 5-[2-(methylthio)ethyl]-
Reactant of Route 2
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1,3,4-Thiadiazol-2-amine, 5-[2-(methylthio)ethyl]-

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